molecular formula C14H10N2O B14250941 Pyridine, 3-(4-phenyl-2-oxazolyl)- CAS No. 504415-44-5

Pyridine, 3-(4-phenyl-2-oxazolyl)-

Cat. No.: B14250941
CAS No.: 504415-44-5
M. Wt: 222.24 g/mol
InChI Key: WIOBXLBWLVMMAJ-UHFFFAOYSA-N
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Description

Pyridine, 3-(4-phenyl-2-oxazolyl)-: is a heterocyclic compound that features a pyridine ring substituted with a 3-(4-phenyl-2-oxazolyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(4-phenyl-2-oxazolyl)- typically involves the condensation of a pyridine derivative with a phenyl-substituted oxazole. One common method includes the reaction of 4-phenyl-2-oxazoline with a pyridine derivative under specific conditions to yield the desired product . The reaction conditions often require the use of a base and a suitable solvent, such as methylene chloride or chloroform, to facilitate the reaction.

Industrial Production Methods

Industrial production of Pyridine, 3-(4-phenyl-2-oxazolyl)- may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(4-phenyl-2-oxazolyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of Pyridine, 3-(4-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 3-(4-phenyl-2-oxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

504415-44-5

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

4-phenyl-2-pyridin-3-yl-1,3-oxazole

InChI

InChI=1S/C14H10N2O/c1-2-5-11(6-3-1)13-10-17-14(16-13)12-7-4-8-15-9-12/h1-10H

InChI Key

WIOBXLBWLVMMAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)C3=CN=CC=C3

Origin of Product

United States

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